molecular formula C8H9IO3 B13486669 2-Iodo-4,6-dimethoxyphenol

2-Iodo-4,6-dimethoxyphenol

Cat. No.: B13486669
M. Wt: 280.06 g/mol
InChI Key: KZCVAZFLYXSWEP-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9IO3. It is characterized by the presence of iodine and methoxy groups attached to a phenolic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxyphenol typically involves the iodination of 4,6-dimethoxyphenol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced into the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodo-4,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethoxyphenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the iodine atom can undergo substitution and redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4,6-dimethoxyphenol is unique due to the presence of both iodine and methoxy groups on the phenolic ring. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C8H9IO3

Molecular Weight

280.06 g/mol

IUPAC Name

2-iodo-4,6-dimethoxyphenol

InChI

InChI=1S/C8H9IO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3

InChI Key

KZCVAZFLYXSWEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)O)OC

Origin of Product

United States

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